molecular formula C13H22ClNO3 B12681999 N-(2-Oxo-3-bornyl)sarcosine hydrochloride CAS No. 93309-91-2

N-(2-Oxo-3-bornyl)sarcosine hydrochloride

Katalognummer: B12681999
CAS-Nummer: 93309-91-2
Molekulargewicht: 275.77 g/mol
InChI-Schlüssel: VBKFYVJMPPLNBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Oxo-3-bornyl)sarcosine hydrochloride typically involves the reaction of sarcosine with a suitable bornyl derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Oxo-3-bornyl)sarcosine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

N-(2-Oxo-3-bornyl)sarcosine hydrochloride has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-(2-Oxo-3-bornyl)sarcosine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-(2-Oxo-3-bornyl)sarcosine hydrochloride include:

    Dimethylglycine: Another derivative of glycine with two methyl groups.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its unique structure allows it to interact with specific molecular targets and participate in reactions that similar compounds may not .

Eigenschaften

CAS-Nummer

93309-91-2

Molekularformel

C13H22ClNO3

Molekulargewicht

275.77 g/mol

IUPAC-Name

2-[methyl-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanyl)amino]acetic acid;hydrochloride

InChI

InChI=1S/C13H21NO3.ClH/c1-12(2)8-5-6-13(12,3)11(17)10(8)14(4)7-9(15)16;/h8,10H,5-7H2,1-4H3,(H,15,16);1H

InChI-Schlüssel

VBKFYVJMPPLNBR-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2CCC1(C(=O)C2N(C)CC(=O)O)C)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.